methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
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Overview
Description
methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a chlorophenyl group, a fluorophenylamino group, and a sulfamoyl group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
The compound likely interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
The compound’s effects on these pathways could lead to downstream effects on cellular processes .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
The compound’s interaction with its targets would likely lead to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-[(4-chlorophenyl){2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate . These factors could include pH, temperature, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other thiophene derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 3-[(4-chlorophenyl){2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of Methyl 3-[(4-chlorophenyl){2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Fluorophenylamino Group: This step involves the nucleophilic substitution reaction where the fluorophenylamino group is attached to the thiophene ring.
Formation of the Sulfamoyl Group: The sulfamoyl group is introduced through sulfonation reactions, typically using reagents like chlorosulfonic acid or sulfur trioxide.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Comparison with Similar Compounds
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the thiophene ring and the nature of the functional groups attached.
- Chemical Properties: Variations in reactivity, stability, and solubility based on the substituents.
- Biological Activity: Differences in the biological activity and potential therapeutic applications due to the specific functional groups present.
methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)-[2-(4-fluoroanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O5S2/c1-29-20(26)19-17(10-11-30-19)31(27,28)24(16-8-2-13(21)3-9-16)12-18(25)23-15-6-4-14(22)5-7-15/h2-11H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXTSKAKZRKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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